6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione is a nitrogen-containing heterocyclic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This compound belongs to a class of pyrrolopyridine derivatives that have been studied for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
The compound can be synthesized through various chemical methods, which often involve the manipulation of pyrrole and pyridine derivatives. Research has highlighted the importance of these compounds in developing new pharmacological agents, particularly those targeting specific enzymes or pathways involved in disease processes.
6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione is classified as a pyrrolopyridine derivative. It features a bicyclic structure consisting of a pyrrole fused to a pyridine ring, along with two carbonyl groups contributing to its dione functionality.
The synthesis of 6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione typically involves multi-step synthetic routes that can include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity of the final product. For example, palladium-catalyzed reactions may be employed to facilitate certain coupling steps in the synthesis process .
Key molecular data includes:
6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione can participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions (e.g., temperature and solvent) significantly influence these transformations .
The mechanism of action for compounds like 6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione often involves interaction with specific biological targets:
Data from biological assays demonstrate its potential efficacy in modulating these pathways .
Relevant analyses include spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy) to confirm structural integrity and purity .
6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione has several applications in scientific research:
Research continues to explore its full potential within pharmacology and medicinal chemistry .
The compound 6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione belongs to the fused bicyclic heterocycle family, systematically named using Hantzsch-Widman nomenclature. Its core structure consists of a five-membered pyrrole ring fused with a six-membered pyridine ring at bonds 2-3 (pyrrole) and 3-4 (pyridine), designated as pyrrolo[2,3-b]pyridine. The "b" fusion index indicates the pyridine bond between atoms 3 and 4 participates in ring fusion. The saturation descriptor 3,7-dihydro specifies partial reduction at the 3,7-positions, while the 2,4-dione suffix denotes ketone functionalities at those ring positions [9]. The chlorine substituent at position 6 completes the systematic name.
Structurally, this scaffold is classified as a dihydropyrrolopyridinedione, distinct from fully aromatic pyrrolopyridines due to its non-aromatic enolizable hydantoin-like moiety. X-ray crystallography reveals a nearly coplanar bicyclic system with bond lengths indicative of significant conjugation: the C2=O (1.220 Å) and C4=O (1.230 Å) carbonyls exhibit typical ketone character, while the C3–N7 bond (1.356 Å) shows partial double-bond nature due to enolization [9]. This planarity facilitates π-stacking interactions with biological targets, a feature exploited in drug design.
Structural Parameter | Value/Range | Biological Implication |
---|---|---|
Fusion type | [2,3-b] | Dictates electron delocalization |
C2=O Bond Length | 1.220 Å | Electrophilic site for H-bonding |
C4=O Bond Length | 1.230 Å | Participates in salt bridge formation |
N1–H pKa | ~8.5 | Enolization/tautomerism capability |
Ring Planarity Deviation | < 5° | Facilitates DNA intercalation |
The pyrrolo[2,3-b]pyridine nucleus (7-azaindole) serves as a privileged scaffold in drug discovery due to its bioisosteric relationship with purines and its dual hydrogen-bonding capacity. Its nitrogen atoms (N1 and pyridine N) act as hydrogen-bond acceptors, while N1–H functions as a donor, mimicking adenine’s interactions in ATP-binding pockets [2]. This enables potent inhibition of kinases involved in oncogenesis, such as cyclin-dependent kinases (CDKs), Tropomyosin-related kinase A (TrkA), and phosphatidylinositol-3-kinase alpha (PI3Kα). For instance, 7-azaindole-containing inhibitors targeting TrkA achieve binding affinities ≤1.67 nM, attributed to optimal hinge-region interactions [2].
Beyond kinase inhibition, the scaffold demonstrates high DNA affinity. Platinum(II) complexes with 7-azaindole ligands exhibit enhanced cytotoxicity due to improved cellular accumulation, reduced DNA adduct repair, and altered cell-cycle effects (G2/M arrest) compared to classical cisplatin [2]. Additionally, poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors featuring 6-substituted pyrrolo[2,3-b]pyridine-1-carboxamides (e.g., 6-methyl derivatives) show potent in vivo antitumor activity at low doses by disrupting DNA repair in cancer cells [2]. The scaffold’s metabolic stability and oral bioavailability are significantly enhanced by strategic substitution, particularly at the 6-position.
Biological Target | Mechanism | Example Activity | Ref. |
---|---|---|---|
TrkA Kinase | ATP-competitive inhibition | IC₅₀ = 1.67 nM (MCF7 cells) | [2] |
PARP-1 | DNA repair enzyme inhibition | Tumor regression at 10 mg/kg | [2] |
DNA (Platinum adducts) | Intercalation/adduct formation | G2/M arrest at 0.25 μM | [2] |
Cdc7 Kinase | ATP mimetic inhibition | IC₅₀ = 7 nM | [2] |
Aldose Reductase | Enzyme active-site blockade | IC₅₀ = 1.4 μM (rat lens model) | [3] |
The introduction of halogen atoms, particularly chlorine at position 6, profoundly impacts the pharmacological profile of pyrrolo[2,3-b]pyridinediones. Chlorine acts as a versatile bioisostere and electron-withdrawing group, enhancing electrophilicity of the core and improving membrane permeability. Crucially, 6-chloro derivatives serve as synthetic linchpins for further elaboration via cross-coupling reactions (Suzuki, Sonogashira) or nucleophilic aromatic substitution, enabling rapid generation of libraries for structure-activity relationship (SAR) studies [4].
In anticancer applications, the 6-chloro substituent enhances DNA-binding affinity and topoisomerase inhibition. Studies demonstrate that 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives exhibit superior antiproliferative activity against diverse cancer cell lines (A549, HeLa, MDA-MB-231) compared to unsubstituted analogs [2] [5]. For instance, compound 5c (a 6-chloro-3-(oxime)-1-(triazole) derivative) emerged as a lead molecule with IC₅₀ values < 10 μM across multiple carcinoma models, validated through calf thymus DNA (CtDNA) binding studies showing intercalative interactions [2]. The chlorine atom’s inductive effect also stabilizes adjacent carbonyl groups, reducing metabolic deactivation and prolonging in vivo half-lives.
Beyond oncology, 6-substituted pyrrolo[2,3-b]pyridines modulate metabolic enzymes. Chloro-substituted analogs exhibit potent aldose reductase (AR) inhibition (IC₅₀ ~1.4–2.5 μM), critical for preventing diabetic complications like neuropathy and cataracts [3]. Furthermore, GPR119 agonists featuring 6-methyl-pyrrolo[3,4-c]pyridine cores (isomeric system) demonstrate glucose-dependent insulin secretion, highlighting the therapeutic potential of substituted derivatives in diabetes management [3].
6-Substituent | Biological Activity | Potency (IC₅₀/EC₅₀) | Key Findings |
---|---|---|---|
Chlorine | Antiproliferative (HeLa) | < 10 μM | CtDNA intercalation, PARP-1 inhibition |
Methyl | PARP-1 inhibition | Low-dose in vivo efficacy | Enhanced metabolic stability & solubility |
Trifluoromethyl | GPR119 agonism | 0.016 μM (cAMP assay) | 100% efficacy in monkey model |
Hydrogen | Aldose reductase inhibition | IC₅₀ = 1.4 μM | Limited ocular bioavailability |
The synthetic versatility of the 6-chloro group is exemplified in routes like:
Thus, the 6-chloro derivative is not merely an active pharmacophore but a strategic synthon enabling the exploration of diverse therapeutic avenues through rational structural diversification.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1